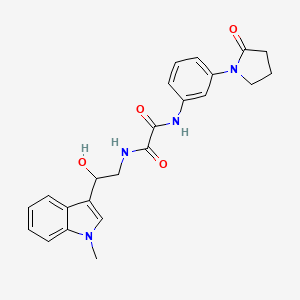

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a heterocyclic compound featuring a hybrid structure combining indole, oxalamide, and pyrrolidinone moieties. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, particularly those targeting neurological and oncological pathways . The oxalamide linker provides structural rigidity and hydrogen-bonding capacity, which may enhance target binding specificity. The 2-oxopyrrolidin-1-yl group contributes to solubility and pharmacokinetic properties, as pyrrolidinone derivatives are known to modulate blood-brain barrier permeability .

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-26-14-18(17-8-2-3-9-19(17)26)20(28)13-24-22(30)23(31)25-15-6-4-7-16(12-15)27-11-5-10-21(27)29/h2-4,6-9,12,14,20,28H,5,10-11,13H2,1H3,(H,24,30)(H,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYSSVSMYROIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O3 |

| Molecular Weight | 392.44 g/mol |

| CAS Number | 1705020-71-8 |

Synthesis

The synthesis of this compound typically involves the coupling of an indole derivative with a phenyl oxalamide through standard amide bond formation techniques. Common reagents include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.

Antibacterial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Oxytetracycline (control) | 4 | 8 |

| Indole derivative A | 15.6 | 31.25 |

| Indole derivative B | 31.25 | 62.5 |

The synthesized compounds have shown higher antibacterial properties than the control antibiotic, indicating their potential as new therapeutic agents against resistant bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In addition to antibacterial properties, this compound has been evaluated for anticancer activity. Research indicates that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines, including lung cancer (A549), breast cancer (MCF7), and colon cancer (HT29).

Cytotoxicity Results:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.0 |

| MCF7 | 10.0 |

| HT29 | 12.5 |

These findings suggest that the compound may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression .

The proposed mechanism of action for this compound involves interaction with specific biological targets, including:

- Serotonin Receptors: The compound may act as a receptor agonist targeting the 5-HT1D serotonin receptor, which is implicated in various physiological processes.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on MRSA: A study reported a significant reduction in MRSA infection rates among patients treated with indole derivatives, showcasing their potential in combating antibiotic resistance.

- Anticancer Trials: Clinical trials involving indole-based compounds have shown promising results in reducing tumor size and improving patient outcomes in late-stage cancer patients.

Comparison with Similar Compounds

Key Observations:

- Indole Derivatives : The target compound and ’s benzyl-indole derivative share the indole core but differ in substitution patterns. The target’s 1-methylindole group may enhance metabolic stability compared to the unsubstituted indole in .

- Linker Groups: The oxalamide linker in the target compound contrasts with the carboxamide in .

- Synthesis Complexity: achieved high purity (98.67%) via amine-acid coupling, suggesting that similar methods could optimize the target compound’s synthesis.

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound is unavailable in the evidence, inferences can be drawn from analogs:

- Solubility : The 2-oxopyrrolidin-1-yl group in the target compound likely improves aqueous solubility compared to ’s trifluoromethylpyridine moiety, which is highly lipophilic .

- CNS Penetration: Pyrrolidinone derivatives (as in the target) are often designed for CNS activity due to their ability to cross the blood-brain barrier, whereas ’s phthalide derivatives may prioritize peripheral targeting .

- Metabolic Stability : The 1-methylindole group in the target compound could reduce cytochrome P450-mediated oxidation relative to ’s unsubstituted indole .

Challenges and Advantages

- Advantages: The hybrid structure combines indole’s bioactivity with oxalamide’s rigidity, offering a unique pharmacophore. Pyrrolidinone may confer favorable ADME properties compared to ’s sulfanyl and chlorophenyl groups, which pose toxicity risks .

- Challenges: Synthesis may require stereochemical control, as seen in ’s racemic product. Limited data on oxalamide-based compounds in the evidence necessitates further empirical validation.

Q & A

Q. What synthetic routes are commonly employed for synthesizing this oxalamide derivative?

The compound is typically synthesized via multi-step reactions involving:

- Amide coupling : Use of carbodiimide reagents (e.g., DCC, EDC) with activating agents like HOBt to link the indole and pyrrolidinone-phenyl moieties .

- Intermediate preparation : Thiophene or indole intermediates are first functionalized with hydroxyl or methyl groups before coupling .

- Purification : Column chromatography or recrystallization ensures >95% purity, verified by HPLC .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., indole C-3 substitution, pyrrolidinone ring conformation) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical values) .

- IR spectroscopy : Detects hydrogen bonding via amide N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .

Q. What in vitro assays are used for preliminary bioactivity screening?

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates .

- Cell viability assays : MTT or ATP-based assays assess cytotoxicity in cancer cell lines (e.g., IC50 determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency in large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility, while controlled pH (6–7) minimizes side reactions .

- Catalyst screening : Triethylamine or DMAP accelerates amide bond formation .

- Real-time monitoring : TLC or in-line IR tracks reaction progress to halt at peak yield .

Q. How do researchers resolve discrepancies in NMR data for stereoisomers?

- 2D NMR (COSY, NOESY) : Identifies spatial proximity of protons to distinguish diastereomers .

- Chiral chromatography : Separates enantiomers using columns like Chiralpak AD-H .

- Computational modeling : DFT calculations predict chemical shifts for comparison with experimental data .

Q. What strategies are used to elucidate the mechanism of action in kinase inhibition?

- Kinase profiling panels : Screen against 100+ kinases to identify selectivity (e.g., Kd values via ITC) .

- X-ray crystallography : Resolve binding modes (e.g., hydrogen bonds with kinase ATP-binding pockets) .

- Mutagenesis studies : Test kinase mutants to pinpoint critical binding residues .

Q. How can solubility limitations in biological assays be addressed?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO) to maintain compound stability .

- Prodrug design : Introduce phosphate or acetate groups to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Data Analysis & Contradiction Resolution

Q. How are conflicting bioactivity results between in vitro and in vivo models analyzed?

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to assess bioavailability gaps .

- Metabolite identification : LC-MS/MS detects active/inactive metabolites that explain reduced efficacy in vivo .

- Dose-response recalibration : Adjust dosing regimens based on allometric scaling from animal models .

Q. What computational methods validate molecular docking predictions for SAR studies?

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å) .

- Free energy calculations : Use MM-PBSA/GBSA to rank binding affinities of analogs .

- Consensus docking : Compare results across multiple software (AutoDock, Glide, MOE) to reduce false positives .

Q. How do researchers reconcile inconsistent stability data under physiological conditions?

- Forced degradation studies : Expose to heat, light, or pH extremes to identify degradation pathways (HPLC-MS monitors breakdown products) .

- Arrhenius kinetics : Predict shelf-life at 25°C using accelerated stability data (40–60°C) .

- Buffer screening : Test phosphate vs. Tris buffers to optimize formulation pH for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.